Spectroscopic Elucidation of Chiral Amines: A Case Study of (S)-1-p-Tolylpropan-1-amine and its Analogue
Spectroscopic Elucidation of Chiral Amines: A Case Study of (S)-1-p-Tolylpropan-1-amine and its Analogue
Introduction
(S)-1-p-tolylpropan-1-amine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry is crucial for the biological activity of the active pharmaceutical ingredients (APIs) it is used to synthesize, particularly for central nervous system (CNS) agents like antidepressants and antipsychotics[1]. The precise structural confirmation and purity assessment of such chiral molecules are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-1-p-tolylpropan-1-amine. Due to the limited availability of published experimental spectra for this specific compound, we will leverage the comprehensive data available for its close structural analogue, (S)-1-(p-tolyl)ethanamine. This comparative approach will not only illuminate the spectroscopic characteristics of this class of compounds but also provide a framework for interpreting the spectra of (S)-1-p-tolylpropan-1-amine by highlighting the anticipated differences.
Molecular Structure and Spectroscopic Overview
The structures of (S)-1-p-tolylpropan-1-amine and its analogue (S)-1-(p-tolyl)ethanamine are depicted below. The key difference lies in the alkyl chain attached to the chiral center—an ethyl group in the propanamine and a methyl group in the ethanamine. This seemingly minor change will manifest in distinct ways in their respective spectra.
Figure 2: Predicted NMR correlations for (S)-1-p-tolylpropan-1-amine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Characteristic IR Absorptions for (S)-1-p-tolylpropan-1-amine:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400-3250 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (R-NH₂) |
| 3080-3010 | C-H stretch (aromatic) | Medium | Aromatic Ring |
| 2960-2850 | C-H stretch (aliphatic) | Strong | Alkyl Chain |
| 1650-1580 | N-H bend (scissoring) | Medium-Strong | Primary Amine |
| 1620-1450 | C=C stretch | Medium-Weak | Aromatic Ring |
| 1335-1250 | C-N stretch | Medium-Strong | Aromatic Amine |
| 910-665 | N-H wag | Strong, Broad | Primary Amine |
Interpretation:
As a primary amine, (S)-1-p-tolylpropan-1-amine is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. The presence of a primary amine is further confirmed by the N-H bending vibration around 1600 cm⁻¹ and a broad N-H wagging band in the fingerprint region. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong C-H stretching from the alkyl portions of the molecule. The C-N stretching of an aromatic amine is typically found in the 1335-1250 cm⁻¹ range. The IR spectrum of the ethanamine analogue would be very similar, as the fundamental functional groups are identical.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum for (S)-1-p-tolylpropan-1-amine:
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Molecular Ion (M⁺): m/z = 149. The molecular ion peak should be observable.
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Base Peak: m/z = 120. This is expected to be the most abundant fragment, resulting from the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage.
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Other Key Fragments:
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m/z = 91: Tropylium ion, a common fragment for toluene-containing compounds.
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m/z = 44: [CH(NH₂)=CH₂]⁺, from cleavage alpha to the nitrogen.
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Experimental Mass Spectrum Data for (S)-1-(p-tolyl)ethanamine (Analogue):
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Molecular Ion (M⁺): m/z = 135
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Base Peak: m/z = 120 (Loss of •CH₃)
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Other Fragments: m/z = 91, 77
Source: Inferred from typical fragmentation of benzylamines.
Fragmentation Pathway Analysis:
The primary fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the aromatic ring (benzylic cleavage), which is highly favored due to the stability of the resulting benzylic carbocation.
For (S)-1-p-tolylpropan-1-amine, the loss of the ethyl radical is more favorable than the loss of a propyl radical, leading to the stable iminium cation at m/z 120. This is analogous to the ethanamine, which loses a methyl radical to form the same m/z 120 fragment.
Figure 3: Proposed primary fragmentation pathway for (S)-1-p-tolylpropan-1-amine.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
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NMR: Dissolve 5-10 mg of the amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
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IR (Neat): If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
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MS (EI): For a volatile sample, direct injection or GC-MS can be used. For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
Instrumentation and Data Acquisition
Figure 4: General experimental workflow for spectroscopic analysis.
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NMR Spectroscopy: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H. A standard pulse program with proton decoupling should be used for ¹³C NMR.
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IR Spectroscopy: An FT-IR spectrometer should be used to acquire the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry: For Electron Ionization (EI), a standard 70 eV ionization energy is used. For Electrospray Ionization (ESI), the sample is introduced into the source at a low flow rate, and the capillary voltage and other source parameters are optimized for maximum signal intensity of the protonated molecule [M+H]⁺.
Conclusion
The comprehensive spectroscopic analysis of chiral amines like (S)-1-p-tolylpropan-1-amine is fundamental to ensuring their structural integrity and enantiomeric purity, which are critical for their application in drug development. While experimental data for this specific molecule is not widely published, a detailed understanding of its expected spectroscopic behavior can be derived from its structure and comparison with close analogues like (S)-1-(p-tolyl)ethanamine. This guide provides a robust framework for researchers to interpret the ¹H NMR, ¹³C NMR, IR, and MS data of this important class of chiral building blocks, thereby ensuring the quality and efficacy of the advanced materials synthesized from them.
References
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